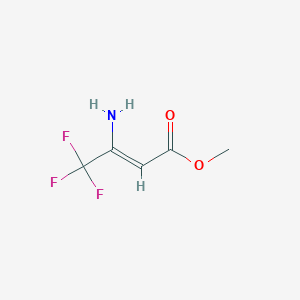

Methyl 3-amino-4,4,4-trifluorocrotonate

Description

Historical Context and Evolution of Organofluorine Chemistry

The field of organofluorine chemistry, which studies organic compounds containing the carbon-fluorine bond, has a history that predates the isolation of elemental fluorine itself. nih.gov The journey began in the 19th century, with early pioneers laying the groundwork for what would become a critical area of modern chemistry. wikipedia.org One of the first syntheses of an organofluorine compound was reported in 1835 by Dumas and Péligot, who produced fluoromethane. wikipedia.org A significant step forward came in 1862 when Alexander Borodin, also a renowned classical music composer, successfully synthesized benzoyl fluoride (B91410) through a halogen exchange method, a technique now widely used in the fluorochemical industry. nih.govwikipedia.org

The isolation of the highly reactive fluorine element was a major challenge, finally achieved by French chemist Henri Moissan in 1886, an accomplishment that earned him the Nobel Prize in Chemistry in 1906. nih.govnumberanalytics.com Moissan's work was a turning point, enabling more controlled and extensive research into organofluorine compounds. numberanalytics.com

The 20th century saw a dramatic expansion of organofluorine chemistry, largely driven by industrial applications that began with chlorofluorocarbons (CFCs). nih.gov The development of fluoroplastics, such as Polytetrafluoroethylene (PTFE), commercially known as Teflon, by DuPont in 1948, marked a significant milestone. researchgate.netalfa-chemistry.com The period during and after World War II spurred rapid advancements, leading to the production of a wide array of fluorinated materials essential for modern society. nih.govresearchgate.net Today, the field continues to evolve, with ongoing research focused on developing more efficient and selective methods for creating fluorinated compounds for diverse applications. numberanalytics.com

Overview of β-Amino-α,β-unsaturated Esters and Their Utility

β-Amino-α,β-unsaturated esters, also known as β-enamino esters, are a class of organic compounds characterized by an amine group and an ester group attached to a carbon-carbon double bond. psu.edu They are versatile and highly important synthetic intermediates in organic chemistry. niscpr.res.in

These compounds serve as crucial building blocks for the synthesis of a wide range of nitrogen-containing molecules, including:

β-amino acids : These are important components of various biologically active molecules. psu.edu

Heterocyclic compounds : Enamino esters are precursors to heterocycles like pyridines and pyrimidines, which are core structures in many pharmaceuticals. alfa-chemistry.comniscpr.res.in

Alkaloids : They are used in the synthesis of complex natural products. niscpr.res.in

The synthesis of β-enamino esters is most commonly achieved through the direct condensation of β-keto esters with amines. psu.edu Various methods have been developed to facilitate this reaction under mild and efficient conditions, sometimes employing catalysts or dehydrating agents to improve yields. psu.edu The reactivity of β-enamino esters stems from their structure as a three-atom π-system, which allows them to react with electrophiles at either the nitrogen or the carbon atom, leading to N-acylated or C-acylated products, respectively. niscpr.res.in

Specific Context of Methyl 3-amino-4,4,4-trifluorocrotonate within Fluorinated Crotonates

This compound is a specific example of a fluorinated β-enamino ester. It combines the structural features of a β-amino-α,β-unsaturated ester with the unique properties imparted by a trifluoromethyl (-CF₃) group. This trifluoromethyl group is a powerful electron-withdrawing group, which significantly influences the molecule's reactivity and properties.

The synthesis of this compound and its ethyl ester analog has been described in several patents, often for its use as an intermediate in the preparation of agrochemicals, such as plant protection agents. google.comgoogle.com A common synthetic route involves a two-stage process:

Enolate Formation : An alkyl trifluoroacetate (B77799) is reacted with an alkyl acetate (B1210297) (like methyl acetate) in the presence of a base such as an alkali metal alkoxide to form an enolate. google.comgoogle.com

Amination : This enolate intermediate is then reacted directly with an amine, such as ammonia (B1221849) (from a source like ammonium (B1175870) acetate), in the presence of an acid to yield the final product, this compound. google.comgoogle.com

This method is noted for producing the desired compound in high yield and purity. google.com The presence of both the reactive enamine system and the trifluoromethyl group makes this compound a valuable building block for creating more complex, fluorine-containing target molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Esters

| Property | This compound | Ethyl 3-amino-4,4,4-trifluorocrotonate | Source |

| CAS Number | 107638-19-7 | 372-29-2 | chemspider.comsigmaaldrich.com |

| Molecular Formula | C₅H₆F₃NO₂ | C₆H₈F₃NO₂ | chemspider.comsigmaaldrich.com |

| Molecular Weight | 169.10 g/mol | 183.13 g/mol | chemspider.comsigmaaldrich.com |

| Appearance | - | Colorless liquid or white solid | chemicalbook.com |

| Melting Point | 50–52°C | - | - |

| Boiling Point | 208.3°C (predicted) | 83°C at 15 mmHg | sigmaaldrich.com |

| Density | 1.32 g/cm³ (predicted) | 1.245 g/mL at 25°C | sigmaaldrich.com |

| Refractive Index | - | n20/D 1.424 | sigmaaldrich.com |

| IUPAC Name | methyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | chemspider.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGMZMZKOSVDNE-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/C(F)(F)F)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 4,4,4 Trifluorocrotonate

Conventional Synthetic Routes

Conventional methods for synthesizing Methyl 3-amino-4,4,4-trifluorocrotonate have been well-established, focusing on reliability and scalability. These routes typically involve the condensation of β-ketoesters with ammonia (B1221849) or primary amines.

Condensation Reactions of Trifluoroacetoacetates with Amines

The most common and direct method for synthesizing this compound is the condensation reaction between a methyl 4,4,4-trifluoroacetoacetate and an amine, typically ammonia. This reaction is a classic example of forming a β-enaminone, where the amine attacks the ketone carbonyl of the β-ketoester, followed by dehydration to yield the enamine product. The reaction can be performed with the amine itself or with an ammonium (B1175870) salt, often in the presence of an acid. High yields, often exceeding 90%, have been reported for this type of transformation.

The multi-step approach involves the synthesis and isolation of the methyl 4,4,4-trifluoroacetoacetate precursor in a separate step before its reaction with an amine. While less streamlined than one-pot methods, this approach allows for the purification of the intermediate, which can be beneficial for ensuring the final product's purity. The isolated β-ketoester is then subjected to condensation with an amine under dehydrating conditions, sometimes catalyzed by an acid, to form the target enaminoester. This method offers precise control over each reaction stage.

Direct Amination Strategies

The term "direct amination" in this context primarily refers to the aforementioned condensation reaction, which is the most direct way to introduce the amino group to the β-position of the crotonate skeleton starting from the corresponding β-ketoester. The reaction proceeds via nucleophilic attack of the amine on the electrophilic keto-carbonyl carbon of methyl 4,4,4-trifluoroacetoacetate, followed by the elimination of water to form the stable, conjugated enamine system. High chemoselectivity is typically observed, as the ketone carbonyl is significantly more electrophilic than the ester carbonyl.

An alternative, though less commonly cited pathway for similar structures, is the aza-Michael addition. This involves the conjugate addition of an amine to an α,β-alkynyl ester. For the synthesis of this compound, this would hypothetically involve the reaction of an amine with methyl 4,4,4-trifluorobut-2-ynoate. However, the predominant and more practical route remains the condensation with the β-ketoester.

Other Established Synthetic Pathways

Another established method for producing halogenated aminocrotonates involves the thermolysis of ammonium salts derived from the corresponding β-ketoester. In this process, the ammonium salt of methyl 4,4,4-trifluoroacetoacetate is formed, either in situ or as an isolated intermediate. This salt is then heated, leading to thermal decomposition that eliminates water and forms the desired enamine product. The removal of water, often facilitated by an entraining agent or by passing an inert gas through the molten salt, drives the reaction to completion and can result in high yields and purity.

Advanced Synthetic Strategies

Recent advancements in synthetic methodology have introduced more efficient and environmentally benign techniques for the synthesis of β-enaminoesters like this compound. These strategies often focus on reducing reaction times, lowering energy consumption, and employing novel catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation to the condensation of β-dicarbonyl compounds with amines can dramatically reduce reaction times from hours to minutes while often improving yields. This rapid heating method is a significant improvement over conventional refluxing.

Furthermore, the development of advanced catalytic systems offers alternatives to traditional acid or base catalysis. A variety of catalysts have been shown to effectively promote the synthesis of β-enaminones, including:

Lewis acids: Catalysts such as CoCl₂, Ceric Ammonium Nitrate (CAN), InBr₃, and Bi(TFA)₃ have been used.

Gold catalysts: A combination of [(PPh₃)AuCl]/AgOTf has been reported to catalyze the reaction efficiently under solvent-free conditions at room temperature. nih.gov

Heterogeneous catalysts: Solid-supported catalysts like silica gel or HClO₄·SiO₂ provide advantages in terms of simplified workup and catalyst recovery. researchgate.net

These advanced strategies, including the use of ultrasound and flow chemistry, represent the ongoing evolution of synthetic methods toward more efficient, scalable, and sustainable chemical manufacturing.

Data Tables

Table 1: Examples of Conventional Synthesis of Trifluorocrotonates Data derived from patent literature.

| Starting Material 1 | Starting Material 2 | Amine Source | Conditions | Yield |

| Ethyl trifluoroacetate (B77799) | Ethyl acetate (B1210297) | Ammonium acetate / Acetic acid | 1. Sodium ethoxide; 2. Cyclohexane, heat | 62% |

| Ethyl trifluoroacetate | Ethyl acetate | 40% aq. Methylamine / Acetic acid | 1. Sodium ethoxide; 2. Cyclohexane, heat | 71% |

| Ethyl trifluoroacetoacetate | - | Methylammonium acetate | Ether, 85°C, 5 hrs | >90% |

| Ethyl trifluoroacetoacetate | - | Ammonium acetate | Heat, 85°C | >98% |

Catalytic Synthesis Approaches

The primary and most established method for synthesizing this compound is a two-stage, one-pot process that begins with a Claisen condensation. In the first stage, an alkyl trifluoroacetate, such as methyl or ethyl trifluoroacetate, is reacted with an alkyl acetate (e.g., methyl acetate or ethyl acetate) in the presence of an alkali metal alcoholate like sodium ethoxide. This reaction forms the corresponding alkali metal enolate of a trifluoroacetoacetic acid ester.

In the second stage, this enolate is reacted in situ with an amine, such as ammonia or a primary/secondary amine, in the presence of an acid. This step leads to the formation of the final this compound product. A key aspect of this stage is the continuous removal of water formed during the reaction, which can be achieved by azeotropic distillation, often using an inert entraining agent like cyclohexane. This two-stage process is known to produce high yields without significant by-products.

Variations in this general method exist. For instance, the reaction can be catalyzed by an acid, though some procedures note that an acid catalyst is not a strict requirement. The reaction temperature for the second stage typically ranges from 20 to 200 °C, with a preferred range of 50 to 160 °C. The process is versatile, allowing for the synthesis of various E/Z isomers or their tautomeric forms depending on the specific reactants and conditions employed.

An alternative approach involves the thermolysis of ammonium salts of the corresponding lower alkyl esters of acetoacetic acid that are substituted in the C-4 position by halogen. This can be done by starting with a molten ammonium salt of the halogencrotonate or by producing the salt in situ. Passing an inert gas through the molten salt under thermolytic conditions can yield the desired product in high purity.

The following table summarizes typical conditions and yields reported for the synthesis of related 3-amino-4,4,4-trifluorocrotonate esters.

| Reactant 1 | Reactant 2 | Base/Catalyst | Amine Source | Solvent | Temperature (°C) | Yield (%) |

| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Ammonium acetate / Acetic acid | Cyclohexane | Boiling | 62 |

| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Methylammonium acetate | Cyclohexane | Boiling | 71 |

| Methyl acetoacetate | Ammonia | None | Aqueous Ammonia | Water | 35-70 | High |

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry offers significant advantages for the synthesis of β-amino α,β-unsaturated esters, including this compound. Flow chemistry has emerged as a powerful tool in modern chemical manufacturing, particularly for agrochemicals and pharmaceuticals, by enabling faster reactions, improved safety, and easier scalability. chemistryviews.orgnih.govdurham.ac.ukallfordrugs.com

For the synthesis of compounds like this compound, tubular reactors are particularly effective. These systems excel at overcoming the heat and mass transfer limitations often encountered in traditional batch reactors. The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for managing exothermic reactions and minimizing the formation of impurities.

Research into the continuous flow synthesis of related compounds, such as methyl aminocrotonate, has demonstrated the viability of this approach. In these systems, reactants are continuously pumped through a heated tube or channel, where the reaction occurs. The residence time within the reactor can be precisely controlled to maximize conversion and yield. This methodology has been successfully applied to produce various β-amino crotonates, suggesting its direct applicability to their fluorinated analogs. sci-hub.se

A significant advantage of flow synthesis in this context is the potential to operate without an external solvent, which aligns with green chemistry principles by reducing waste. The process can be designed as a semi-continuous or fully continuous system, allowing for large-scale production with a smaller footprint compared to batch manufacturing. chemistryviews.orgsci-hub.sefu-berlin.de The inherent safety of handling smaller volumes of reactive materials at any given time makes flow chemistry particularly suitable for fluorination reactions, which can involve hazardous reagents. durham.ac.uk

Stereoselective Synthesis Considerations

The structure of this compound features a carbon-carbon double bond, which allows for the existence of geometric isomers, specifically the (E) and (Z) isomers. Synthetic methods typically produce a mixture of these isomers. The control of stereoselectivity to favor one isomer over the other is a critical consideration for applications where a specific geometry is required.

While specific, highly stereoselective methods for this compound are not extensively detailed in the reviewed literature, general principles of stereoselective synthesis can be applied. The choice of catalyst, solvent, and reaction temperature can influence the E/Z ratio of the product. For instance, copper-catalyzed cross-coupling reactions have been used to synthesize other E- and Z-isocyanoalkenes with high stereoselectivity by minimizing the isomerization of the vinyl formamide intermediate. nsf.gov This suggests that catalyst design could play a crucial role in controlling the geometry of the final crotonate product.

Furthermore, chiral auxiliaries or catalysts can be employed to achieve facial selectivity in reactions involving prochiral centers. In the synthesis of related fluorinated compounds, chiral enamides have been used to direct the approach of an electrophilic fluorine source, leading to highly diastereoselective fluorination. nih.gov While this applies to introducing fluorine onto a chiral molecule, the principle of using a chiral director to influence the stereochemical outcome is broadly relevant. For the synthesis of specific enantiomers of related compounds, such as (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate (B1204436), amino alcohol ligands have been used as chiral catalysts to achieve high stereoselectivity. google.com

Separation of E/Z isomers can often be achieved through standard purification techniques like column chromatography, as has been demonstrated for derivatives of tetraphenylethene. rsc.org However, developing a synthetic route that directly yields the desired isomer in high purity is generally more efficient and cost-effective.

Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent Minimization and Replacement

A key principle of green chemistry is the reduction or elimination of auxiliary substances like solvents. Traditional organic solvents often contribute significantly to the process mass intensity (PMI) and can pose environmental and safety hazards. In the synthesis of this compound and related compounds, several strategies for solvent minimization have been explored.

One effective approach is the use of water as a reaction medium. The synthesis of related β-amino α,β-unsaturated esters has been successfully demonstrated in aqueous media, which is a significant improvement over volatile organic solvents. nih.gov Some patented methods for producing methyl 3-aminocrotonate highlight that the reaction can proceed efficiently with no solvent at all, which represents the ideal scenario from a green chemistry perspective. google.com

When solvents are necessary, the focus shifts to selecting "greener" alternatives. For example, replacing hazardous solvents with options like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) can reduce the environmental impact of the process. uni-bayreuth.de The implementation of continuous flow synthesis also contributes to solvent reduction, as these systems are often more efficient and can sometimes operate under solvent-free conditions. durham.ac.uksci-hub.se

Atom Economy and Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com Reactions with high atom economy are preferred as they generate less waste. libretexts.org

The primary synthesis of this compound is a condensation reaction, which inherently has an atom economy of less than 100% due to the formation of by-products like water and alcohol. We can calculate the theoretical atom economy for a representative synthesis route.

Reaction: Methyl Trifluoroacetate + Methyl Acetate + Ammonia → this compound + Methanol + Water

Atom Economy Calculation:

| Compound | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| Methyl Trifluoroacetate | C₃H₃F₃O₂ | 128.05 |

| Methyl Acetate | C₃H₆O₂ | 74.08 |

| Ammonia | NH₃ | 17.03 |

| Total Mass of Reactants | 219.16 | |

| Products | ||

| Desired Product: this compound | C₅H₆F₃NO₂ | 169.10 |

| By-products | ||

| Methanol | CH₄O | 32.04 |

| Water | H₂O | 18.02 |

| Total Mass of Products | 219.16 |

The percent atom economy is calculated as:

(% Atom Economy) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100

(% Atom Economy) = (169.10 / 219.16) x 100 ≈ 77.16%

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric ones. Catalysts can increase reaction rates, allow for milder reaction conditions (reducing energy consumption), and enable more selective transformations, thereby minimizing by-products. mdpi.com

In the synthesis of this compound, catalysts play a vital role. The use of alkali metal alkoxides (e.g., sodium ethoxide) in the initial condensation step is a classic example. However, from a sustainability perspective, the ideal catalyst is one that is highly efficient, non-toxic, recoverable, and reusable.

The development of novel catalysts for fluorination and C-N bond formation is an active area of research. rsc.orgmdpi.com For instance, the design of organocatalysts can offer a less toxic alternative to metal-based catalysts. mdpi.com For fluorinated compounds, synthetic catalysts that mimic the action of natural fluorinase enzymes are being developed to use safer and more abundant fluorine sources like potassium fluoride (B91410) under ambient conditions. criver.com

In the context of continuous flow synthesis, the use of immobilized or heterogeneous catalysts is particularly advantageous. These catalysts can be packed into a reactor bed, allowing the reaction mixture to flow through them. This simplifies product purification, as the catalyst does not need to be separated from the liquid phase, and enables long-term, continuous operation. Designing catalysts that are robust enough to withstand the conditions of continuous flow is crucial for the sustainable industrial production of this compound.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Amino 4,4,4 Trifluorocrotonate

Reactivity of the Amino Group

The nitrogen atom in Methyl 3-amino-4,4,4-trifluorocrotonate possesses a lone pair of electrons, rendering it nucleophilic and basic. However, its reactivity is modulated by the conjugated system. The delocalization of the lone pair into the π-system (enamine character) reduces its nucleophilicity compared to a simple alkyl amine. Despite this, the amino group remains a primary site for various chemical transformations.

Nucleophilic Additions and Substitutions

The primary amino group can act as a nucleophile, participating in addition and substitution reactions. Its ability to engage in nucleophilic attack is fundamental to its role in synthesis. For instance, the synthesis of related compounds often involves the reaction of an amine with a suitable precursor, highlighting the nucleophilic nature of the amino group. google.com While the compound itself is formed from the reaction of an amine with a β-ketoester derivative, the amino group on the final product retains its nucleophilic character for subsequent reactions, such as additions to carbonyl compounds or substitution reactions.

Derivatization Reactions (e.g., Acylation, Alkylation)

The amino group of this compound is readily derivatized through reactions like alkylation and acylation. These reactions are standard for primary amines and provide a pathway to a diverse range of substituted analogs.

Alkylation: Enamines can undergo SN2 reactions with alkyl halides. libretexts.org The nitrogen or the α-carbon can act as the nucleophile. For this compound, N-alkylation is a common pathway. For example, the synthesis of its N-methylated ethyl ester analog, ethyl 3-methylamino-4,4,4-trifluorocrotonate, demonstrates this reactivity. chemicalbook.com

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides converts the primary amino group into an amide. libretexts.org This is a highly favorable and common reaction for primary amines. The use of trifluoroacetic anhydride (B1165640), for example, is a known method for the N-trifluoroacetylation of amino acids, showcasing a similar transformation. nih.govorgsyn.org This derivatization can significantly alter the electronic properties and subsequent reactivity of the molecule.

| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Modifies steric and electronic properties. |

| Acylation | Acid Chloride (e.g., CH₃COCl) | Amide | Forms a stable amide linkage, alters electronic character. |

Role in Imine and Enamine Formation

A crucial aspect of the reactivity of this compound is its existence as a stable enamine. Enamines are nitrogen analogs of enols and exhibit nucleophilic character at the α-carbon. masterorganicchemistry.com The compound is in equilibrium with its imine tautomer, a phenomenon known as enamine-imine tautomerism. documentsdelivered.comnumberanalytics.comdocumentsdelivered.com

The primary amino group allows the molecule to react with aldehydes and ketones. This condensation reaction, typically acid-catalyzed, proceeds through a carbinolamine intermediate to form a new imine (or Schiff base). nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The ability to control the enamine-imine equilibrium is essential in synthetic chemistry for directing reaction pathways. numberanalytics.com

Reactivity of the α,β-Unsaturated Ester Moiety

The reactivity of the α,β-unsaturated ester portion of the molecule is complex. The ester and the powerful electron-withdrawing trifluoromethyl group polarize the C=C double bond, making the β-carbon electrophilic. However, this is strongly counteracted by the electron-donating amino group at the same position, which enriches the double bond with electron density.

Michael Addition Reactions

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Due to the electron-donating amino group, this compound is an electron-rich alkene (an enamine), which deactivates it as a Michael acceptor. Nucleophilic attack at the β-carbon is electronically disfavored.

However, the enamine functionality allows the molecule to act as a Michael donor . Enamines are effective nucleophiles in conjugate additions to electron-poor alkenes like α,β-unsaturated ketones or nitroalkenes. libretexts.orgmasterorganicchemistry.com In such a reaction, the α-carbon of the enamine would act as the nucleophile, attacking the β-carbon of a Michael acceptor. The reaction typically concludes with the hydrolysis of the resulting iminium salt to yield a 1,5-dicarbonyl compound. libretexts.orgyoutube.com

| Role | Reactivity | Partner Reactant (Example) | Rationale |

|---|---|---|---|

| Michael Acceptor | Unlikely | Nucleophile (e.g., R₂CuLi) | The electron-donating NH₂ group at the β-position deactivates the double bond towards nucleophilic attack. |

| Michael Donor | Favorable | Michael Acceptor (e.g., Methyl vinyl ketone) | The enamine is nucleophilic at the α-carbon and can add to electron-deficient alkenes. masterorganicchemistry.com |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electronically ambiguous nature of the double bond influences its participation in cycloaddition reactions.

Diels-Alder Reactions: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comkhanacademy.org The reaction is most efficient between an electron-rich diene and an electron-poor dienophile. Due to the strong electron-withdrawing influence of the adjacent trifluoromethyl and methyl ester groups, this compound can function as an electron-deficient dienophile. This makes it a suitable partner for electron-rich dienes in normal-electron-demand Diels-Alder reactions. The use of fluorinated building blocks as dienophiles is a versatile tool for creating complex fluorinated cyclic systems. beilstein-journals.org

1,3-Dipolar Cycloadditions: This class of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org The rate and efficiency of these reactions are governed by frontier molecular orbital (FMO) theory. acs.org Alkenes that are electron-deficient serve as excellent dipolarophiles. The trifluoromethyl and ester groups on this compound make its double bond electron-poor and thus a highly effective dipolarophile. It can react with a wide variety of 1,3-dipoles, such as:

Azomethine ylides: To form substituted pyrrolidines. wikipedia.org The reaction of azomethine ylides with electron-deficient alkenes is a powerful method for synthesizing these heterocycles. nih.govnih.govmdpi.com

Nitrile oxides or Azides: To generate isoxazoles or triazoles, respectively. youtube.com

These cycloaddition reactions provide a powerful and stereocontrolled route to complex, fluorine-containing heterocyclic structures.

Hydrogenation and Reduction Reactions

The reduction of this compound and related trifluoromethyl-substituted enamines or their imine tautomers is a key transformation for accessing valuable chiral β-trifluoromethyl amines. These reactions typically involve the reduction of the carbon-carbon double bond or the imine/iminium intermediate.

Catalytic hydrogenation is a prominent method for the reduction of related trifluoromethyl-substituted imines, which can be formed in equilibrium from the enamine. Various transition metal catalysts are employed for this purpose. For instance, iridium-based catalysts, particularly those with chiral ligands like MaxPHOX, have been shown to be effective in the asymmetric hydrogenation of N-alkyl imines. organic-chemistry.org Similarly, ruthenium catalysts such as Ru-MACHO™ have been successfully used for the homogeneous catalytic hydrogenation of perfluoroalkyl methyl esters, demonstrating the utility of such catalysts for reducing functionalities in fluorinated molecules. researchgate.net Metal-free hydrogenation using frustrated Lewis pairs, like tris(perfluorophenyl)borane, has also emerged as a viable strategy for imine reduction. bohrium.com

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Systems like the Noyori-type catalysts can effectively reduce N-aryl ketimines using formic acid or sodium formate (B1220265) as the hydrogen source. nih.gov The choice of the reducing agent can be critical; for example, sodium formate often provides higher yields and enantioselectivities compared to formic acid or isopropanol. nih.gov

Borane-based reductions provide another avenue. Chiral oxazaborolidine catalysts with catecholborane as the reducing agent have been utilized for the enantioselective reduction of N-aryl trifluoromethyl imines. organic-chemistry.orgnih.gov More recently, BINOL-derived boro-phosphates have been shown to catalyze the enantioselective reduction of α-trifluoromethylated imines with catecholborane, yielding chiral amines with high efficiency. organic-chemistry.org In some synthetic routes, sodium borohydride (B1222165) is used as a reducing agent, occasionally in the presence of a Lewis acid like zinc chloride or lithium chloride to enhance its reducing power for related substrates. google.com

A summary of typical reduction methods for related trifluoromethylated imines is presented below.

| Reduction Type | Catalyst/Reagent | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-MaxPHOX complex | N-Alkyl Imines | High enantioselectivity for direct hydrogenation. | organic-chemistry.org |

| Transfer Hydrogenation | Noyori's catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)]) | N-Aryl Ketimines | High yield and enantioselectivity with sodium formate. | nih.gov |

| Borane Reduction | BINOL-derived Boro-phosphate/Catecholborane | α-Trifluoromethylated Imines | Provides chiral amines in high yields and excellent enantioselectivities. | organic-chemistry.org |

| Metal-Free Hydrogenation | Tris(perfluorophenyl)borane B(C₆F₅)₃ | Imines | Effective for direct hydrogenation of imines under mild conditions. | bohrium.com |

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the chemical reactivity of this compound through a combination of potent electronic and steric effects.

The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive effect (-I effect) significantly modulates the electronic landscape of the molecule.

In this compound, the -CF₃ group is attached to the C4 position, which is part of the conjugated enamine-ester system (N-C=C-C=O). The electron-withdrawing nature of the -CF₃ group polarizes the entire π-system, pulling electron density towards itself. This enhances the electrophilicity of the carbon atoms within the conjugated system, particularly the C2 and C4 positions. The increased positive charge character at these sites makes the molecule more susceptible to nucleophilic attack. nih.gov This effect is crucial in reactions like conjugate additions. Furthermore, the electron-withdrawing -CF₃ group can increase the acidity of nearby protons and enhance the reactivity of adjacent electrophilic functional groups. nih.govrsc.org

The introduction of a β-trifluoromethyl group to an amine can also significantly decrease the basicity of the nitrogen atom by approximately 2 pKa units, which in turn can influence its bioavailability and pharmacokinetic profile in medicinal chemistry contexts. rsc.org

The trifluoromethyl group is significantly larger than a hydrogen or even a methyl group. mdpi.comcapes.gov.br This steric bulk plays a critical role in directing the regioselectivity of chemical reactions. In reactions involving this compound, the bulky -CF₃ group at C4 can sterically hinder the approach of reagents to that side of the molecule.

This steric hindrance can influence the stereochemical outcome of reactions, such as hydrogenation or additions across the double bond. For instance, in the catalytic hydrogenation of related trifluoromethyl-substituted ketimines, the steric differentiation between the -CF₃ group and the other substituent on the imine carbon is a critical factor in achieving high enantioselectivity. nih.gov The bulky nature of the -CF₃ group can direct an incoming reagent to the less hindered face of the molecule, thereby controlling the formation of a specific stereoisomer. Studies on other systems have shown that the steric effect of a -CF₃ group can be comparable to or even greater than that of a phenyl or butyl group. capes.gov.br This significant steric demand can be a deciding factor in the regiochemical and stereochemical course of a reaction. nih.gov

Tautomerism and Isomerization Investigations

The structure of this compound allows for interesting tautomeric and isomeric equilibria, which are fundamental to its reactivity.

This compound exists predominantly as the enamine tautomer. However, it is in dynamic equilibrium with its corresponding imine tautomer, methyl 3-imino-4,4,4-trifluorobutanoate. This process, known as enamine-imine tautomerism, is analogous to the more familiar keto-enol tautomerism and involves the migration of a proton and the shifting of the double bond. numberanalytics.comyoutube.comyoutube.com

The equilibrium position is influenced by several factors, including solvent, temperature, and electronic effects. nih.gov For primary enamines like this compound, the equilibrium generally favors the enamine form. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence this balance. The -CF₃ group stabilizes the negative charge on the adjacent carbon in the imine form's enolate intermediate, potentially affecting the kinetics and thermodynamics of the tautomerization process. cas.cn While the enamine is the major species, many reactions of this compound may proceed through the more electrophilic imine tautomer, which can be present in low concentrations at equilibrium. youtube.comcas.cn

| Tautomer | Structure | Key Features |

|---|---|---|

| Enamine (Major) | CF₃-C(NH₂)=CH-COOCH₃ | Conjugated system; nucleophilic at C2. |

| Imine (Minor) | CF₃-CH(NH)-CH=C(OH)OCH₃ (enol form) or CF₃-CH₂-C(=NH)-COOCH₃ | Electrophilic at the imine carbon; participates in reduction reactions. |

This compound has a carbon-carbon double bond between C2 and C3, which can exist as either the E (entgegen) or Z (zusammen) geometric isomer. The IUPAC name, methyl (Z)-3-amino-4,4,4-trifluoro-2-butenoate, indicates that the Z isomer is the commonly referenced form. vulcanchem.comchemspider.com In this isomer, the amino group (-NH₂) and the ester group (-COOCH₃) are on the same side of the double bond.

The interconversion between E and Z isomers is possible, and synthetic procedures can yield mixtures of both or be selective for one. google.com The relative stability of the isomers can be influenced by intramolecular hydrogen bonding. In the Z isomer, a hydrogen bond can form between the amino group's hydrogen and the ester's carbonyl oxygen, creating a stable six-membered ring-like structure. This intramolecular interaction often makes the Z isomer the thermodynamically preferred product in many enamine systems. The identity of the major stereoisomer is crucial, as the E and Z isomers can exhibit different reactivity and may lead to opposite enantiomers in asymmetric reactions. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The combination of an amine, a double bond, and an ester function within one molecule allows for a variety of cyclization strategies. This compound is an ideal substrate for condensation reactions with bifunctional reagents to form a diverse range of heterocyclic systems. Its reactivity is largely analogous to that of the more commonly cited ethyl ester, ethyl 3-amino-4,4,4-trifluorocrotonate.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this building block provides an efficient entry into trifluoromethyl-substituted analogs.

Pyridines: Trifluoromethylated pyridines can be synthesized using a Hantzsch-type pyridine (B92270) synthesis. enamine.netnih.gov In a typical approach, methyl 3-amino-4,4,4-trifluorocrotonate can react with an aldehyde and a β-dicarbonyl compound. This multi-component reaction first forms a dihydropyridine (B1217469) intermediate, which is subsequently aromatized to the stable pyridine ring. The use of the subject compound ensures the specific incorporation of a CF₃ group at a key position in the resulting pyridine scaffold. A related reaction involves the acylation of the non-fluorinated analog, methyl 3-aminocrotonate, which can undergo rearrangement to form 3,4-dihydropyridin-(2H)-ones. organic-chemistry.org

Pyrroles: The synthesis of trifluoromethyl-substituted pyrroles can be achieved through variations of the Paal-Knorr synthesis or related cyclization methods. For example, the reaction of this compound with an α-haloketone, such as phenacyl bromide, would proceed via N-alkylation followed by an intramolecular condensation and dehydration sequence to yield a highly substituted pyrrole (B145914) containing a trifluoromethyl group.

Quinolines: The Gould-Jacobs reaction provides a classical and effective route to quinoline (B57606) systems. ijper.org This pathway involves the initial reaction of an aniline (B41778) derivative with a β-ketoester or its enamine equivalent. This compound can react with various anilines, where the aniline undergoes a Michael addition to the electron-deficient double bond. Subsequent thermal or acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by aromatization, yields 4-hydroxy-2-(trifluoromethyl)quinolines. These products are valuable intermediates for pharmaceuticals and agrochemicals.

| Target Heterocycle | Co-reactant(s) | Key Reaction Type | Resulting Scaffold |

| Pyridine | Aldehyde, β-Dicarbonyl Compound | Hantzsch Synthesis | 2,6-Disubstituted-4-(trifluoromethyl)pyridine |

| Pyrrole | α-Haloketone | Paal-Knorr type | Polysubstituted 3-(trifluoromethyl)pyrrole |

| Quinoline | Aniline Derivative | Gould-Jacobs Reaction | 4-Hydroxy-2-(trifluoromethyl)quinoline |

Beyond nitrogen heterocycles, this compound is a precursor for oxygen-containing rings like pyrones and coumarins. These reactions often proceed through cyclocondensation pathways where the enamine and ester functionalities participate in ring formation. For instance, reaction with diketene (B1670635) or derivatives of malonic acid can lead to the formation of 4-pyrone or coumarin (B35378) structures bearing a trifluoromethyl group, which are prevalent motifs in natural products and bioactive molecules. In a reaction analogous to the Hantzsch synthesis, the non-fluorinated methyl 3-aminocrotonate has been shown to react with o-methoxybenzaldehyde to form a substituted pyran, an oxygen-containing heterocycle, demonstrating a potential pathway for the fluorinated compound. nih.gov

The synthesis of sulfur-containing heterocycles, such as thiazoles and thiophenes, can also be accomplished starting from this compound.

Thiazoles: For the synthesis of trifluoromethyl-thiazoles, a common strategy is the Hantzsch thiazole (B1198619) synthesis. nih.govrsc.orgwikipedia.org This involves the reaction of an α-haloketone with a thioamide. This compound can be readily hydrolyzed to its parent β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate. This ketoester can then be halogenated at the α-position (next to the ketone) and subsequently reacted with thiourea (B124793) or other thioamides to afford the corresponding 2-amino-4-(trifluoromethyl)thiazole derivatives.

Thiophenes: The Gewald reaction is a powerful method for synthesizing substituted 2-aminothiophenes. mdpi.comorganic-chemistry.orgnih.gov This multicomponent reaction typically involves a ketone, an activated nitrile, and elemental sulfur. The trifluoromethyl ketone derived from the hydrolysis of this compound can serve as the ketone component, reacting with a cyanoester (e.g., ethyl cyanoacetate) and sulfur in the presence of a base to construct the thiophene (B33073) ring.

| Target Heterocycle | Key Intermediate/Reactant | Reaction Type | Resulting Scaffold |

| Thiazole | α-Halo-4,4,4-trifluoro-3-oxobutanoate + Thioamide | Hantzsch Thiazole Synthesis | 2-Amino-4-(trifluoromethyl)thiazole |

| Thiophene | 4,4,4-Trifluoro-3-oxobutanoate + Cyanoester + Sulfur | Gewald Reaction | 2-Amino-3-carboxy-5-(trifluoromethyl)thiophene |

The versatility of this compound extends to the synthesis of more complex fused polycyclic systems. It can act as a dinucleophile or an electrophile in domino or tandem reactions. A notable example is its application in constructing fused pyrimidine (B1678525) rings. The condensation of its precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, with 3-aminoindazoles leads to the formation of trifluoromethylated pyrimido[1,2-b]indazole derivatives. wikipedia.org This transformation highlights the ability to build a new heterocyclic ring onto an existing one, providing rapid access to complex, drug-like scaffolds.

Precursor for Trifluoromethylated Organic Scaffolds

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound is an excellent starting material for introducing this valuable moiety.

The compound itself serves as a trifluoromethylated C4 building block. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The enamine functionality can be hydrolyzed to a ketone, reduced, or used as a nucleophile in various C-C and C-N bond-forming reactions. This array of possible transformations allows for the generation of a diverse library of trifluoromethylated organic scaffolds from a single, readily accessible precursor.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound offers significant potential for use in asymmetric synthesis.

The C=C double bond of the enaminoester system is a prochiral feature. Asymmetric hydrogenation of this double bond, using a suitable chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), could provide access to chiral β-amino esters with a trifluoromethyl group at the γ-position. These chiral building blocks are highly valuable for the synthesis of fluorinated amino acids and peptide mimics.

Alternatively, the ester functionality can be reacted with a chiral alcohol to form a new ester, or the amine can be derivatized with a chiral auxiliary. This auxiliary could then direct the stereochemical outcome of subsequent reactions, such as additions to the double bond or reactions at the carbon alpha to the ester, before being cleaved to reveal the chiral trifluoromethylated product. Such strategies are crucial for developing single-enantiomer drugs with improved efficacy and safety profiles.

Synthesis of β-Amino Acids and Derivatives

This compound is a valuable starting material for the synthesis of trifluoromethyl-containing β-amino acids and their derivatives. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.

The synthesis of these derivatives often involves the transformation of the amino and ester functionalities of the crotonate backbone. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed or converted to other functional groups. A general method for producing 3-amino-4,4,4-trifluorocrotonic acid esters involves reacting an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of an alkali metal alcoholate to form an enolate. This enolate is then reacted with an amine in the presence of an acid. google.comgoogle.com This two-stage, one-pot reaction can produce high yields of the desired product without significant byproducts. google.com

Furthermore, derivatives such as (R)-3-amino-4-(2,4,5-trifluorophenyl)methyl butyrate (B1204436) can be synthesized from related crotonate precursors through reactions involving borohydride (B1222165), a Lewis acid, and a crown ether, followed by a conversion reaction using an alkamine ligand. google.com This highlights the utility of the crotonate scaffold in creating complex, chirally pure β-amino acid derivatives.

| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Significance |

|---|---|---|---|

| N-Substituted 3-amino-4,4,4-trifluorocrotonic acid esters | Reaction of a trifluoroacetoacetic ester enolate with a primary or secondary amine. google.comgoogle.com | Alkyl trifluoroacetate, alkyl acetate, alkali metal alcoholate, amine, acid. google.comgoogle.com | Provides access to a variety of N-functionalized β-amino acid precursors. |

| (R)-3-amino-4-(2,4,5-trifluorophenyl)methyl butyrate | Reduction and chiral resolution of a crotonate precursor. google.com | Borohydride, Lewis acid, crown ether, alkamine ligand. google.com | Demonstrates the synthesis of complex, optically active β-amino acid derivatives. google.com |

Construction of Fluoroalkene Isosteres

Fluoroalkene isosteres are important structural motifs in medicinal chemistry, often used to replace peptide bonds to enhance metabolic stability and modulate biological activity. The trifluoromethyl group in this compound makes it a potential precursor for the synthesis of trifluoromethyl-containing fluoroalkene isosteres.

While direct utilization of this compound for this purpose is not extensively documented, its structural similarity to other fluorinated building blocks used in the synthesis of fluoroalkene isosteres suggests its potential. The synthesis of fluoroalkene dipeptide isosteres often involves the reaction of fluorinated carbonyl compounds with ylides or other carbon nucleophiles. The enamine functionality of this compound could potentially be exploited in similar transformations to construct the desired fluoroalkene backbone.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. The diverse functionalities present in this compound make it an attractive candidate for participation in MCRs.

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. jocpr.comjocpr.comnih.govmdpi.com MCRs are a cornerstone of DOS due to their ability to create molecular complexity in a single step. jocpr.comjocpr.comnih.gov

This compound, with its nucleophilic amino group and electrophilic double bond (in the form of its corresponding imine tautomer), can potentially participate in a variety of MCRs. For example, it could act as the amine component in Ugi or Passerini-type reactions, or as a Michael acceptor in reactions with various nucleophiles. The trifluoromethyl group would introduce a valuable fluorine-containing motif into the resulting library of compounds, a feature often sought after in drug discovery programs. A multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been reported to produce γ-lactam annulated oxazacycles, demonstrating the utility of similar fluorinated building blocks in complex transformations. mdpi.com

Catalytic Asymmetric Multicomponent Reactions

The development of catalytic asymmetric multicomponent reactions is a major goal in organic synthesis, as it allows for the creation of chiral molecules with high enantioselectivity. The enamine/imine tautomerism of this compound suggests its potential use in asymmetric MCRs. Chiral catalysts could potentially control the stereochemical outcome of reactions involving this substrate, leading to the synthesis of enantioenriched fluorinated compounds. While specific examples involving this compound are not yet prevalent in the literature, the general principles of asymmetric catalysis in MCRs suggest that this is a promising area for future research.

Development of Novel Reagents and Ligands

The structural features of this compound also make it a potential starting point for the development of novel reagents and ligands for catalysis. The presence of both a hard nitrogen donor and a soft π-system, along with the electron-withdrawing trifluoromethyl group, could lead to ligands with unique electronic and steric properties.

Spectroscopic and Structural Elucidation of Methyl 3 Amino 4,4,4 Trifluorocrotonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atoms within the molecule, confirming the connectivity and chemical environment of each nucleus.

The ¹H NMR spectrum of Methyl 3-amino-4,4,4-trifluorocrotonate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of similar compounds, the anticipated chemical shifts are as follows:

Amino (NH₂) Protons: The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration, but it is typically observed in the range of δ 4.5-5.5 ppm.

Vinyl (=CH) Proton: A single proton is attached to the carbon-carbon double bond. This proton is expected to produce a singlet in the region of δ 4.8-5.2 ppm.

Methyl (CH₃) Protons: The three protons of the methyl ester group will give rise to a sharp singlet, typically found in the range of δ 3.6-3.8 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 4.5 - 5.5 | Broad Singlet |

| =CH | 4.8 - 5.2 | Singlet |

| OCH₃ | 3.6 - 3.8 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following signals are predicted:

Carbonyl (C=O) Carbon: The carbon of the ester carbonyl group is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

Olefinic (=C-NH₂) Carbon: The carbon atom of the double bond attached to the amino group is expected to appear around δ 150-160 ppm.

Trifluoromethyl (CF₃) Carbon: The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. Its chemical shift is anticipated in the region of δ 115-125 ppm.

Olefinic (=CH) Carbon: The carbon atom of the double bond bearing a hydrogen atom is expected to have a chemical shift in the range of δ 80-90 ppm.

Methyl (OCH₃) Carbon: The carbon of the methyl ester group will produce a signal around δ 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C=O | 165 - 175 | Singlet |

| =C-NH₂ | 150 - 160 | Singlet |

| CF₃ | 115 - 125 | Quartet |

| =CH | 80 - 90 | Singlet |

| OCH₃ | 50 - 55 | Singlet |

¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the three chemically equivalent fluorine atoms of the trifluoromethyl (CF₃) group are expected to produce a single signal. This signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The typical chemical shift for a CF₃ group adjacent to a double bond is in the range of δ -60 to -75 ppm relative to a standard reference such as CFCl₃. colorado.edu

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. However, in this compound, all the proton signals are expected to be singlets, so no cross-peaks are anticipated in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. Expected correlations would be observed between the =CH proton and its corresponding carbon, and between the OCH₃ protons and the methyl carbon.

The OCH₃ protons to the carbonyl carbon (C=O).

The =CH proton to the carbonyl carbon (C=O) and the CF₃ carbon.

The NH₂ protons to the =C-NH₂ carbon and the =CH carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. masterorganicchemistry.com

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups:

N-H Stretching: The amino group (NH₂) will exhibit two stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group (C=O) is expected in the range of 1690-1740 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond (C=C) is anticipated to appear in the region of 1600-1680 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group will produce strong, characteristic absorption bands in the range of 1100-1300 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will show a strong band in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1740 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1600 - 1680 | Medium |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1300 | Strong |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula unequivocally. For this compound (C₅H₆F₃NO₂), HRMS would be used to confirm its exact mass against the calculated theoretical value. nih.gov

The expected monoisotopic mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be measured to within a few parts per million (ppm), allowing for the confident assignment of the chemical formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) | Expected Observed Mass (Da) |

| [M]⁺ | C₅H₆F₃NO₂ | 169.0351 | 169.0351 ± 0.0005 |

| [M+H]⁺ | C₅H₇F₃NO₂ | 170.0429 | 170.0429 ± 0.0005 |

| [M+Na]⁺ | C₅H₆F₃NNaO₂ | 192.0272 | 192.0272 ± 0.0005 |

Note: This table represents theoretical values as specific experimental HRMS data was not available in the searched literature.

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, characteristic fragments. Analyzing these fragments provides valuable information about the molecule's structure. libretexts.orgnih.gov The fragmentation of this compound would be influenced by its functional groups: the methyl ester, the amine, the carbon-carbon double bond, and the trifluoromethyl group. researchgate.netnih.gov

Likely fragmentation pathways include:

Loss of a methoxy group (-OCH₃): Cleavage of the ester group could lead to the formation of an acylium ion [M - OCH₃]⁺.

Loss of the methyl ester group (-COOCH₃): This would result in a fragment corresponding to the rest of the molecule.

Alpha-cleavage: The bond adjacent to the nitrogen atom could break, a common pathway for amines.

Loss of the trifluoromethyl group (-CF₃): Cleavage of the strong C-CF₃ bond could occur.

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral molecule.

Table 2: Plausible Mass Fragments for this compound

| Plausible Fragment Ion (Structure) | Fragment Formula | Calculated m/z |

| [M - OCH₃]⁺ | C₄H₃F₃NO | 138.01 |

| [M - COOCH₃]⁺ | C₃H₄F₃N | 111.03 |

| [CF₃]⁺ | CF₃ | 69.00 |

| [M - CF₃]⁺ | C₄H₆NO₂ | 100.04 |

Note: This table is based on general fragmentation principles. Specific experimental validation is required.

X-ray Crystallography

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting structural data would confirm the connectivity of the atoms and provide precise measurements of:

C-F, C-N, C=O, C=C, and C-O bond lengths and angles.

The planarity of the crotonate backbone.

The geometry around the nitrogen and carbon atoms.

As of this writing, a search of crystallographic databases did not yield a public crystal structure for this specific compound.

The crystal structure would reveal the preferred conformation of the molecule in the solid state. acs.org Key conformational features include the torsion angles around the C-C single bonds, which define the orientation of the ester and trifluoromethyl groups relative to the double bond. Theoretical studies on related β-amino acids suggest that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.orgresearchgate.net

Furthermore, the crystal packing would elucidate the nature and geometry of intermolecular interactions. nih.gov For this compound, these would likely include:

Hydrogen bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and possibly the fluorine atoms can act as acceptors. mdpi.com

Van der Waals forces: These forces would be present between all molecules.

The presence of the highly electronegative fluorine atoms can significantly influence crystal packing, though fluorine-specific interactions like F···F contacts are complex and context-dependent. acs.orguni-regensburg.de

Chiroptical Spectroscopy (for Chiral Derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light by chiral molecules. cas.cz this compound itself is not chiral. However, chiral derivatives could be synthesized, for example, by using a chiral amine in its synthesis or by resolving enantiomers if a chiral center is introduced.

For such chiral derivatives, CD spectroscopy would be a powerful tool to:

Determine absolute configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of a new chiral derivative could be established.

Study conformational changes: The CD spectrum is highly sensitive to the molecule's conformation. Changes in the spectrum upon varying solvent or temperature can provide insights into conformational equilibria. nih.govacs.org

Monitor stereoselective reactions: It can be used to assess the enantiomeric purity of a product. nih.govmdpi.com

The chromophores within the molecule, such as the carbon-carbon double bond conjugated with the ester's carbonyl group (C=C-C=O), would give rise to characteristic signals in the CD spectrum, whose sign and intensity would depend on the spatial arrangement of the substituents around the chiral center.

Circular Dichroism (CD) Spectroscopy

A comprehensive review of scientific literature reveals a notable absence of published research detailing the experimental or theoretical Circular Dichroism (CD) spectroscopic properties of this compound or its chiral derivatives. CD spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. As this compound is an achiral molecule, it does not produce a CD spectrum. A CD signal would only be observable for a chiral derivative of this compound.

In the absence of specific data for chiral derivatives of this compound, a general discussion based on the principles of CD spectroscopy and the chromophores present in the molecule is provided. The molecule possesses a conjugated system arising from the enamine and the α,β-unsaturated ester functionalities. These chromophores are expected to exhibit electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum.

Should a chiral center be introduced into the molecule, for instance by substitution at the amine or the α-carbon, the resulting chiral compound would be expected to show a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum would be dependent on the absolute configuration of the chiral center(s) and the preferred conformation of the molecule in solution. The electronic transitions of the conjugated enamine and ester chromophores would become chiroptically active, giving rise to characteristic positive or negative CD bands.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of chiral molecules and can be a valuable tool in assigning the absolute configuration of newly synthesized compounds. Such computational studies on a chiral derivative of this compound could provide valuable insights into its chiroptical properties. However, no such computational studies have been reported in the literature to date.

Given the lack of available data, no specific research findings or data tables on the Circular Dichroism spectroscopy of this compound or its derivatives can be presented. The potential for future studies on chiral analogues of this compound remains an open area for investigation in the field of stereochemistry and chiroptical spectroscopy.

Computational and Theoretical Studies on Methyl 3 Amino 4,4,4 Trifluorocrotonate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique perspective on the electronic makeup of Methyl 3-amino-4,4,4-trifluorocrotonate.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of organic molecules. For the purposes of this article, and in the absence of direct computational studies on this compound, we will draw upon data from a comprehensive DFT study on a structurally analogous compound, Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, calculated at the B3LYP/6-311+G(2d,3p) level of theory. ajchem-a.comresearchgate.net This analogue shares the key β-enamino ester framework, providing valuable insights into the expected properties of the title compound.

Geometric optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For β-enamino esters like this compound, the planarity of the conjugated system and the potential for intramolecular hydrogen bonding are key structural features.

The introduction of a trifluoromethyl group in this compound is expected to have a pronounced effect on its electronic structure. The strong electron-withdrawing nature of the CF3 group will likely influence the electron density distribution throughout the molecule, impacting bond lengths and angles compared to its non-fluorinated counterpart.

Below are tables of selected optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the analogous compound, Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. ajchem-a.comresearchgate.net These values provide a reasonable approximation of the geometry of the core structure of this compound.

Table 1: Selected Optimized Bond Lengths for Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate

| Bond | Bond Length (Å) |

|---|---|

| C1-O1 | 1.216 |

| C1-O2 | 1.354 |

| C1-C2 | 1.457 |

| C2-C3 | 1.373 |

| C3-N1 | 1.348 |

| C3-C4 | 1.498 |

| N1-H1 | 1.016 |

Data sourced from a DFT study on Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. ajchem-a.comresearchgate.net

Table 2: Selected Optimized Bond Angles for Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate

| Atoms | Bond Angle (°) |

|---|---|

| O1-C1-O2 | 124.3 |

| O1-C1-C2 | 125.1 |

| O2-C1-C2 | 110.6 |

| C1-C2-C3 | 121.2 |

| C2-C3-N1 | 120.3 |

| C2-C3-C4 | 123.5 |

| C3-N1-H1 | 120.9 |

Data sourced from a DFT study on Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. ajchem-a.comresearchgate.net

Table 3: Selected Optimized Dihedral Angles for Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate

| Atoms | Dihedral Angle (°) |

|---|---|

| O1-C1-C2-C3 | -179.9 |

| O2-C1-C2-C3 | 0.1 |

| C1-C2-C3-N1 | 179.9 |

| C1-C2-C3-C4 | 0.1 |

| C2-C3-N1-H1 | 0.0 |

Data sourced from a DFT study on Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. ajchem-a.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the FMO analysis would reveal the distribution of electron density at the frontiers of its electronic structure. In the analogous compound, Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, the HOMO is primarily localized on the enamine moiety, specifically the nitrogen atom and the C2-C3 double bond. ajchem-a.comresearchgate.net This indicates that this region is the most nucleophilic part of the molecule and is susceptible to attack by electrophiles. The LUMO, on the other hand, is distributed over the ester group and the C2-C3 double bond, suggesting that this region is prone to nucleophilic attack.

Table 4: Frontier Molecular Orbital Energies for Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.01 |

| LUMO | -1.12 |

| HOMO-LUMO Gap | 4.89 |

Data sourced from a DFT study on Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. ajchem-a.comresearchgate.net

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. MEP maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the amino group, highlighting their nucleophilic character. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a significant region of positive potential around the carbon atom and a region of negative potential around the fluorine atoms. researchgate.net This polarization is a key factor in the reactivity of trifluoromethylated compounds.

In the study of the analogous compound, the MEP surface confirms the localization of negative potential on the carbonyl oxygen and the nitrogen atom, while the amino and methyl hydrogens show positive potential. ajchem-a.comresearchgate.net This aligns with the expected reactivity patterns.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the energy barriers associated with each step of the reaction.

For this compound, a key area of interest is its reactivity towards electrophiles and nucleophiles. The enamine moiety makes the molecule nucleophilic at the α-carbon, while the ester and the trifluoromethyl group enhance its electrophilicity.

Theoretical studies on the reactions of similar enamines have shown that electrophilic attack typically occurs at the α-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The mechanism often involves the formation of an iminium ion intermediate, which is then quenched by a nucleophile.

The trifluoromethyl group is known to significantly influence reactivity. In reactions involving nucleophilic attack, the strong electron-withdrawing nature of the CF3 group activates the molecule towards addition reactions. Computational studies on the reactions of trifluoromethylated carbonyl compounds have provided detailed insights into the reaction pathways and the role of the trifluoromethyl group in stabilizing transition states and intermediates.

A theoretical investigation into the reaction of this compound with various reagents would involve:

Modeling the approach of the reactants: Calculating the interaction energies as the reactants come together.

Locating the transition state: Identifying the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Characterizing intermediates: Identifying any stable species that are formed during the course of the reaction.

Such studies would provide a detailed, atomistic understanding of the chemical transformations of this compound and would be invaluable for guiding synthetic efforts and for predicting its chemical behavior in various environments.

Transition State Localization and Characterization

The localization and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface and identify the saddle points corresponding to transition states.

In cycloaddition reactions, a common mode of reactivity for enamines, the identification of transition states allows for the differentiation between concerted and stepwise pathways. Theoretical studies on related push-pull enamines have shown that the reaction with strong electrophiles can proceed through various mechanisms, and transition state analysis is crucial for determining the operative pathway. These calculations involve optimizing the geometry of the transition state structure and performing frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Representative Calculated Transition State Properties for a Related Enamine Reaction

| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Cycloaddition | DFT (B3LYP) | 6-31G* | 15.8 | -250 |

| Ene-reaction | MP2 | cc-pVTZ | 22.5 | -410 |

Note: The data in this table is representative of calculations performed on similar push-pull enamine systems and is intended for illustrative purposes due to the absence of specific published data for this compound.

Reaction Pathway Analysis and Energy Profiles

Once transition states are localized, reaction pathway analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed to connect the transition state to the corresponding reactants and products. This generates a detailed energy profile for the reaction, providing a quantitative measure of reaction barriers and the thermodynamic stability of intermediates and products.

For this compound, computational studies on its reactions with various electrophiles, such as acetylenedicarboxylates, would involve mapping the energy profiles for competing pathways. This analysis helps in understanding why a particular product is formed preferentially. The energy profile would depict the relative energies of the reactants, intermediates, transition states, and products, offering a comprehensive view of the reaction mechanism.